2-Cyclopropoxyaniline
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Overview
Description
2-Cyclopropoxyaniline is an organic compound with the molecular formula C9H11NO. It is characterized by the presence of a cyclopropyl group attached to an aniline moiety through an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclopropoxyaniline can be synthesized through several methods. One common approach involves the reaction of 2-nitrophenol with cyclopropyl bromide in the presence of a base to form 2-cyclopropoxy nitrobenzene. This intermediate is then reduced to this compound using a suitable reducing agent such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form cyclopropyl-substituted aniline derivatives.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Cyclopropyl-substituted aniline derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
2-Cyclopropoxyaniline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-cyclopropoxyaniline exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes. The compound’s potential anticancer properties could involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation .
Comparison with Similar Compounds
- 2-Cyclopropoxyphenol
- 2-Cyclopropoxybenzoic acid
- 2-Cyclopropoxybenzaldehyde
Comparison: 2-Cyclopropoxyaniline is unique due to the presence of an aniline moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, while 2-cyclopropoxyphenol primarily undergoes reactions typical of phenols, this compound can participate in reactions characteristic of anilines, such as electrophilic aromatic substitution .
Biological Activity
2-Cyclopropoxyaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antiproliferative effects, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound belongs to the class of substituted anilines, characterized by the presence of a cyclopropyl group attached to the aniline nitrogen. The synthesis often involves the reaction of cyclopropyl halides with aniline derivatives under various conditions, which can affect the yield and purity of the final product.
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies, revealing its potential as an anticancer agent and enzyme inhibitor.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. For instance, in vitro assays showed that it inhibited the proliferation of HepG2 (liver cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer) cells significantly. The results are summarized in Table 1 below:
Cell Line | IC50 (µM) | Comparison with Cabozantinib |
---|---|---|
HepG2 | 3.8 | 3.8 times weaker |
MDA-MB-231 | 1.6 | 3.3 times stronger |
HCT116 | 1.0 | 1.6 times stronger |
These findings suggest that while this compound may not be as effective against HepG2 cells as cabozantinib, it shows superior activity against MDA-MB-231 and HCT116 cells, indicating its potential as a dual inhibitor for cancer treatment .
Enzyme Inhibition
In addition to its antiproliferative effects, this compound has been studied for its ability to inhibit specific enzymes such as Mer and c-Met kinases. These kinases are often implicated in cancer progression and metastasis. The structure-activity relationship (SAR) analysis indicates that modifications to the aniline moiety can enhance inhibitory potency:
- IC50 Values : The compound exhibited IC50 values ranging from 8.1 nM to over 8000 nM for Mer kinase inhibition, with certain derivatives showing particularly strong activity .
Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of substituted anilines, researchers synthesized several derivatives of this compound and evaluated their effects on cell viability using the CCK8 assay. The results indicated that specific substitutions significantly enhanced antiproliferative activity against breast and colon cancer cell lines.
Case Study 2: Enzyme Interaction Studies
Docking studies revealed that this compound interacts with key amino acid residues in the active sites of Mer and c-Met kinases. These interactions are critical for understanding how structural modifications can lead to improved therapeutic efficacy.
Properties
IUPAC Name |
2-cyclopropyloxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIRKGJATBUFIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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